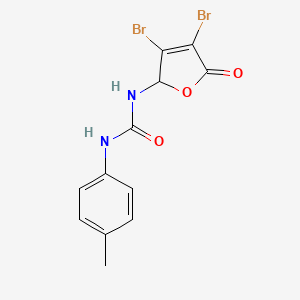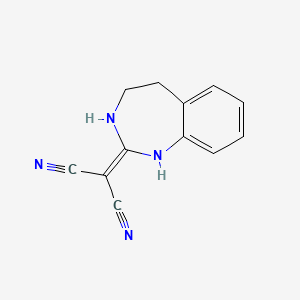![molecular formula C15H32O3Si B14288999 {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane CAS No. 126531-32-6](/img/structure/B14288999.png)
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an oxirane (epoxide) ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane typically involves the reaction of an appropriate alkene with a silylating agent in the presence of a catalyst. One common method is the hydrosilylation of 1-(1-ethoxyethoxy)hexene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool for the development of new drugs and therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as pharmaceutical intermediates
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to improve the properties of these materials, such as adhesion and durability, makes it a valuable additive.
Mechanism of Action
The mechanism of action of {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl group can stabilize these intermediates, enhancing their reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(dimethyl)silane
- {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(triethyl)silane
- {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(triphenyl)silane
Uniqueness
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions compared to its analogs with different silyl groups.
Properties
CAS No. |
126531-32-6 |
|---|---|
Molecular Formula |
C15H32O3Si |
Molecular Weight |
288.50 g/mol |
IUPAC Name |
[3-[1-(1-ethoxyethoxy)hexyl]oxiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C15H32O3Si/c1-7-9-10-11-13(17-12(3)16-8-2)14-15(18-14)19(4,5)6/h12-15H,7-11H2,1-6H3 |
InChI Key |
IQBDYHBGHSXZPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1C(O1)[Si](C)(C)C)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


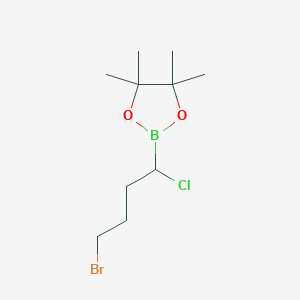
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
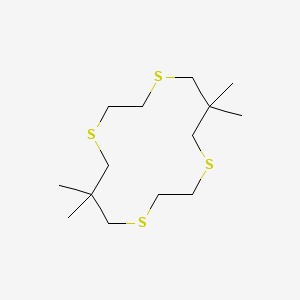
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
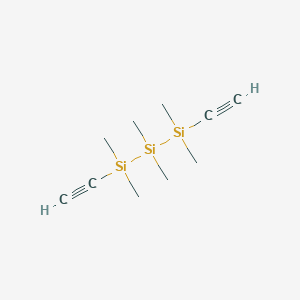
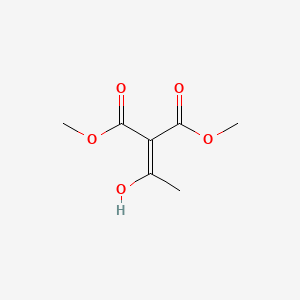
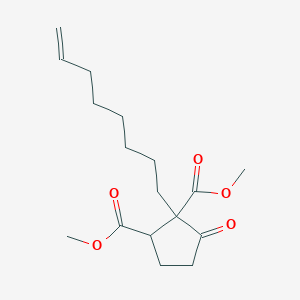

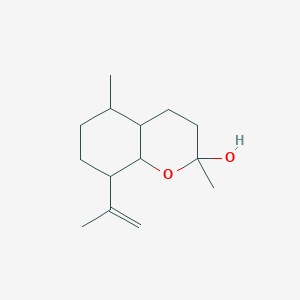
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
